molecular formula C20H16N4O2S B12168048 3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)pyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)pyrazine-2-carboxamide

Cat. No.: B12168048
M. Wt: 376.4 g/mol
InChI Key: UJBIQNSXNGMBNU-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Formation of the Pyrazine Ring: This can be synthesized by the condensation of appropriate diamines with diketones.

    Coupling Reactions: The benzothiazole and pyrazine rings can be coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for various diseases due to its heterocyclic structure.

    Materials Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide
  • 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)pyrazine-2-carboxamide

Uniqueness

The presence of the ethoxy group in 3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)pyrazine-2-carboxamide might confer unique properties such as increased lipophilicity or altered electronic characteristics, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C20H16N4O2S/c1-2-26-15-9-5-3-7-13(15)23-19(25)17-18(22-12-11-21-17)20-24-14-8-4-6-10-16(14)27-20/h3-12H,2H2,1H3,(H,23,25)

InChI Key

UJBIQNSXNGMBNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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